Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate
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Overview
Description
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves cycloaddition reactions. One common method is the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring.
Scientific Research Applications
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities and pharmacological applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on available literature.
Chemical Structure and Synthesis
This compound has the following structural formula:
The compound can be synthesized through various methods including asymmetric synthesis and hetero-Diels–Alder reactions. One notable method involves the reaction of diethyl azodicarboxylate with substituted pyridazines to yield the desired methyl ester .
Antioxidant Activity
Research indicates that tetrahydropyridazine derivatives exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective effects of tetrahydropyridazine derivatives have been explored in various models. For example, compounds that interact with dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .
Pharmacological Potential
This compound has been investigated for its potential as a D3 dopamine receptor agonist. D3R agonists are known for their neuroprotective effects and could be beneficial for treating neuropsychiatric disorders. In vitro studies have shown that this class of compounds can selectively activate D3 receptors without affecting other dopamine receptor subtypes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the molecular structure can enhance its potency and selectivity for specific biological targets:
Modification | Effect on Activity |
---|---|
Methyl group at position 6 | Enhances lipophilicity and receptor binding affinity |
Carboxylate group | Essential for interaction with dopamine receptors |
Substituents on the pyridazine ring | Influence selectivity and efficacy at D3R |
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, administration of this compound resulted in significant reductions in neurodegeneration markers compared to controls. The mechanism was linked to enhanced D3R activation leading to increased neurotrophic factor expression .
- Antioxidant Efficacy : Another study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay and FRAP assay). Results indicated that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .
Properties
CAS No. |
344596-94-7 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-methyl-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChI Key |
UNWYXRSVLTYNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(CC1)C(=O)OC |
Origin of Product |
United States |
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